molecular formula C18H14ClN3O3S B11280103 4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B11280103
M. Wt: 387.8 g/mol
InChI Key: DZODHBKICVUORG-UHFFFAOYSA-N
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Description

4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is an organic compound with a complex structure that includes a chlorobenzamide moiety and a methanesulfonylpyridazinyl group

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23)

InChI Key

DZODHBKICVUORG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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